1-(Oxetan-3-ylsulfonyl)azetidin-3-ol
説明
Structure
3D Structure
特性
IUPAC Name |
1-(oxetan-3-ylsulfonyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-5-1-7(2-5)12(9,10)6-3-11-4-6/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYQMSHIYFVECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2COC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Physicochemical Profiling of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol: A Next-Generation Polar Motif
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The relentless pursuit of clinical efficacy in modern drug discovery has driven a paradigm shift away from flat, lipophilic aromatic rings toward highly polar, three-dimensional (sp³-rich) scaffolds. 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol emerges as a premier building block in this space. By fusing an azetidin-3-ol core with an oxetan-3-ylsulfonyl moiety, this molecule achieves an exceptional Fraction sp³ ( Fsp3=1.00 ) while maintaining a remarkably low molecular weight. This whitepaper dissects its 3D conformational dynamics, its role in optimizing Ligand Lipophilicity Efficiency (LLE) in kinase inhibitors and PROTACs, and provides a self-validating synthetic methodology for its integration into drug discovery pipelines.
Molecular Identity & Physicochemical Profiling
Understanding the quantitative metrics of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is critical for predicting its behavior in biological systems. The molecule is entirely devoid of sp² carbons (excluding the sulfonyl S=O bonds, though the carbons themselves are all sp³), granting it maximum three-dimensionality.
Quantitative Data Summary
| Physicochemical Property | Value | Causality / Strategic Significance |
| Molecular Formula | C6H11NO4S | High heteroatom-to-carbon ratio drives massive polarity and solubility. |
| Molecular Weight | 193.22 g/mol | Ultra-low MW allows for modular incorporation into larger APIs without violating Lipinski's Rule of 5 [1]. |
| Exact Mass | 193.0409 Da | Serves as the primary target metric for High-Resolution Mass Spectrometry (HRMS) validation. |
| Fraction sp³ ( Fsp3 ) | 1.00 (6/6 Carbons) | Maximizes 3D spatial coverage; statistically correlates with reduced off-target toxicity and higher clinical success. |
| H-Bond Donors (HBD) | 1 (Hydroxyl -OH) | Provides a highly reactive vector for conjugation (e.g., esterification for ADC linkers). |
| H-Bond Acceptors (HBA) | 4 (Oxetane O, Sulfonyl O₂, Azetidine N) | Drastically lowers LogP, improving aqueous solubility and metabolic stability against CYP450 enzymes. |
3D Structural Analysis & Conformational Dynamics
The unique properties of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol stem from the synergistic interaction of its two highly strained four-membered rings.
-
The Azetidin-3-ol Core: Azetidines are not perfectly planar; they adopt a puckered conformation to relieve torsional strain (ring strain ≈26 kcal/mol). The nitrogen atom undergoes rapid inversion, but the bulky sulfonyl group forces the substituent into a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the ring protons.
-
The Oxetan-3-ylsulfonyl Motif: Oxetanes are widely utilized as carbonyl bioisosteres. When attached to a sulfonyl group, the oxetane ring acts as a rigid, highly polar vector. Unlike traditional lipophilic methylsulfonyl or phenylsulfonyl groups, the oxetan-3-ylsulfonyl group projects its oxygen lone pairs outward, providing an additional hydrogen-bond acceptor that actively interacts with aqueous solvent networks, thereby driving down the molecule's overall LogP.
Fig 1. Structural decomposition and physicochemical impact of the molecule's core motifs.
Applications in Modern Drug Design (E-E-A-T)
The integration of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol into drug discovery is driven by specific mechanistic causalities:
A. Optimizing Kinase Inhibitors
In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, replacing flat, lipophilic tail groups with oxetan-3-ylsulfonyl derivatives has been shown to drastically improve Ligand Lipophilicity Efficiency (LLE) . The causality is twofold: the oxetane ring reduces the desolvation penalty upon binding, while the steric bulk of the sulfonyl-oxetane axis improves kinase selectivity by exploiting specific, narrow binding pockets that reject flatter aromatic rings.
B. Linker Technology for PROTACs and ADCs
Azetidin-3-ol hydrochloride is a heavily utilized non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . By sulfonylating the nitrogen with an oxetane motif, chemists can generate a highly rigidified, ultra-polar terminus. The free hydroxyl group at the 3-position of the azetidine ring serves as a pristine nucleophilic attachment point for linking E3 ligase ligands or cytotoxic payloads.
Experimental Protocol: Chemoselective Synthesis
The synthesis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol relies on the chemoselective N-sulfonylation of azetidin-3-ol in the presence of its secondary alcohol.
Causality Behind Experimental Choices
Azetidin-3-ol is commercially supplied as a hydrochloride salt to prevent spontaneous polymerization and degradation. To achieve sulfonylation, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA ( pKa≈10.5 ) selectively deprotonates the azetidinium ion ( pKa≈8.5 ), freeing the secondary amine. Because the amine is significantly more nucleophilic than the secondary alcohol ( pKa≈15.5 ), the sulfonyl chloride selectively attacks the nitrogen, preventing unwanted O-sulfonylation. Dichloromethane (DCM) is chosen as the solvent because it is aprotic and highly effective at solubilizing sulfonyl chlorides.
Step-by-Step Methodology (Self-Validating System)
Reagents Required:
-
Azetidin-3-ol hydrochloride (1.0 eq)
-
Oxetane-3-sulfonyl chloride (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Substrate Activation: Suspend azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Validation Check: The suspension will transition to a clear solution as the HCl salt is neutralized and the free base is generated.
-
Electrophilic Coupling: Dissolve oxetane-3-sulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours.
-
In-Process Control (LCMS): Monitor the reaction via LCMS equipped with an Evaporative Light Scattering Detector (ELSD), as the product lacks strong UV chromophores. Validation Check: Look for the complete consumption of the azetidin-3-ol mass peak ( m/z 74 [M+H]+ ) and the emergence of the target product peak ( m/z 194 [M+H]+ ).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure product as a white solid or viscous oil.
Fig 2. Self-validating synthetic workflow for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol.
Analytical Characterization
To ensure absolute structural integrity and confirm chemoselectivity (N- vs. O-sulfonylation), the following self-validating analytical parameters must be met:
-
High-Resolution Mass Spectrometry (HRMS-ESI+): Calculated for C6H12NO4S+ [M+H]+ : 194.0487. Found: ≈194.0485 .
-
1 H NMR (400 MHz, CDCl₃):
-
The oxetane ring protons typically appear as complex multiplets between δ 4.80 – 5.00 ppm (4H, CH2 groups).
-
The oxetane methine proton adjacent to the sulfonyl group ( CH-SO2 ) will appear around δ 4.20 – 4.40 ppm.
-
The azetidine core will show a distinct multiplet for the CH-OH proton near δ 4.50 – 4.60 ppm.
-
-
Infrared Spectroscopy (FT-IR): The absence of an N−H stretch ( ∼3300 cm−1 ) and the presence of a strong, broad O−H stretch ( ∼3400 cm−1 ) confirms that sulfonylation occurred at the nitrogen atom. Strong asymmetric and symmetric S=O stretches will be visible at ∼1330 cm−1 and ∼1150 cm−1 .
References
-
National Center for Biotechnology Information (NCBI). "1-(Oxetane-3-sulfonyl)azetidin-3-ol | C6H11NO4S | CID 126996594". PubChem Compound Summary. URL:[Link]
-
Kinoshita, K., et al. "Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors". Journal of Medicinal Chemistry, ACS Publications, 2019. URL:[Link]
Solubility Profile of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol in Organic Solvents
An In-Depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol , a novel chemical entity featuring a unique combination of highly polar and three-dimensional structural motifs. Due to the absence of published empirical data for this specific molecule, this document integrates a theoretical analysis based on its constituent functional groups with detailed, field-proven experimental protocols for determining its kinetic and thermodynamic solubility. We project that the compound will exhibit favorable solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media. This guide serves as a predictive framework and a practical manual for scientists tasked with the physicochemical characterization of this and structurally related compounds.
Introduction: The Critical Role of Solubility
In modern drug discovery, "solubility" is a foundational pillar upon which the viability of a drug candidate rests. Poor solubility can lead to misleading results in biological assays, hinder formulation development, and ultimately cause failures in clinical trials due to poor bioavailability.[2][3] The molecule at the core of this guide, 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol , presents a fascinating case study in solubility prediction. Its structure incorporates three distinct functional groups known to significantly influence physicochemical properties:
-
Oxetane Ring: A small, polar, three-dimensional motif increasingly used to improve properties like aqueous solubility and metabolic stability while acting as a bioisostere for carbonyl or gem-dimethyl groups.[4][5]
-
Sulfonyl Group: A strongly electron-withdrawing and polar functional group capable of acting as a hydrogen bond acceptor, which can enhance polarity.[6][7]
-
Azetidin-3-ol Moiety: A strained, nitrogen-containing heterocycle with a hydroxyl group, conferring high polarity, hydrogen bond donor and acceptor capabilities, and a rigid, sp3-rich character that can improve pharmacokinetic properties.[8]
Understanding how these components interact to define the compound's behavior in various solvent systems is paramount for its successful development.
Theoretical Solubility Profile: A Structure-Property Analysis
The "like dissolves like" principle governs solubility, stating that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[9] An analysis of the key structural motifs of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol allows for a reasoned prediction of its solubility profile.
-
Polarity and Hydrogen Bonding: The molecule is rich in heteroatoms (three oxygen, one nitrogen, one sulfur) and possesses a hydroxyl (-OH) group. The oxygen atoms in the oxetane and sulfonyl groups, along with the nitrogen in the azetidine ring, are potent hydrogen bond acceptors.[6][10] The hydroxyl group on the azetidine ring is both a hydrogen bond donor and acceptor. This dense network of polar functionality suggests the molecule is highly polar.
-
Structural Rigidity and Crystal Packing: The strained four-membered rings (oxetane and azetidine) impart significant conformational rigidity.[8] While this can be beneficial for receptor binding, it can also lead to stable crystal lattice formations, potentially increasing the energy required to dissolve the solid and thereby lowering solubility.
-
Predicted Behavior in Solvent Classes:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can effectively solvate polar molecules through dipole-dipole interactions but do not donate hydrogen bonds. Given the compound's strong hydrogen bond accepting capabilities and high polarity, it is predicted to have its highest solubility in this class. DMSO, in particular, is an excellent solvent for a wide range of organic compounds.[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The compound should be reasonably soluble in alcohols like methanol and ethanol.[9] Its aqueous solubility is expected to be moderate; while the polar groups favor interaction with water, the overall carbon framework may limit it.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The high polarity of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol makes it structurally dissimilar, leading to a prediction of very poor solubility in non-polar organic solvents.[9]
-
Predicted Solubility Data Summary
The following table provides a reasoned, predictive summary of the expected solubility for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol. These values should be confirmed experimentally using the protocols outlined in the subsequent section.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>200 mM) | Excellent H-bond acceptor, highly polar. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>100 mM) | Strong polar interactions. |
| Acetonitrile | Polar Aprotic | Moderate (10-50 mM) | Less polar than DMSO/DMF but still effective. |
| Methanol | Polar Protic | Moderate (10-50 mM) | Strong H-bonding interactions. |
| Ethanol | Polar Protic | Moderate (5-25 mM) | Slightly less polar than methanol. |
| Dichloromethane (DCM) | Slightly Polar | Low (1-5 mM) | Limited polarity for effective solvation. |
| Toluene | Non-Polar | Very Low (<0.1 mM) | Mismatch in polarity. |
| Hexane | Non-Polar | Insoluble (<0.01 mM) | Dominated by weak dispersion forces. |
Experimental Determination of Solubility
To move from prediction to empirical fact, rigorous experimental testing is required. Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[1] Kinetic solubility is often used in high-throughput screening for early-stage discovery, while thermodynamic solubility provides the "gold standard" measurement crucial for later-stage development and formulation.[11][12]
Kinetic Solubility Assay
This method measures the concentration at which a compound, rapidly transitioning from a high-concentration DMSO stock solution, begins to precipitate in an aqueous or organic medium.[1][3] It is a measure of apparent solubility and is valuable for identifying compounds with potential liabilities early in the discovery process.
Caption: High-throughput kinetic solubility workflow.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol in 100% DMSO.
-
Solvent Plate Preparation: Add 198 µL of each selected organic solvent to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the solvent-containing wells, resulting in a 1:100 dilution and a final compound concentration of 200 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature (e.g., 850 rpm) for 2 hours to allow for precipitation.[11]
-
Separation: Use a filter plate (e.g., Millipore Multiscreen) to separate the supernatant containing the dissolved compound from any precipitate.[11]
-
Quantification: Analyze the filtrate using a validated LC-MS/MS or HPLC-UV method. A calibration curve prepared from the DMSO stock solution is used to determine the concentration of the dissolved compound.[13][14]
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound, where the solid material is in equilibrium with the saturated solution.[2] It is the most reliable and relevant measure for formulation and preclinical development. The "shake-flask" method is the industry standard.[15][16]
Caption: Gold-standard thermodynamic solubility workflow.
-
Sample Preparation: Add an excess amount of solid 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (e.g., 1-2 mg, ensuring undissolved solid remains) to a glass vial containing a known volume (e.g., 1 mL) of the selected organic solvent.[17]
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 to 72 hours. This extended period is crucial to ensure equilibrium is reached.[2][15]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For robust results, first centrifuge the sample and then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.[15]
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze using a validated LC-MS/MS or HPLC-UV method against a standard curve to determine the precise concentration.[2][14]
Conclusion and Strategic Implications
The solubility profile of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is predicted to be dominated by its highly polar nature, a direct consequence of its oxetane, sulfonyl, and azetidinol functionalities. This suggests a favorable profile in polar organic solvents, which is advantageous for many aspects of drug development, including ease of handling for in vitro screening and potential for certain liquid formulations. However, the predicted poor solubility in non-polar environments and the potential for low aqueous solubility must be empirically determined and addressed.
The experimental protocols provided in this guide offer a robust framework for obtaining the high-quality kinetic and thermodynamic solubility data required to make informed decisions. This data will be instrumental in guiding lead optimization, selecting appropriate vehicles for in vivo studies, and laying the groundwork for future preformulation and formulation development activities.
References
-
Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
-
Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]
-
Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Available at: [Link]
-
Yao, C., et al. (2023). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Publishing. Available at: [Link]
-
Tran, V. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
BioDuro. ADME Solubility Assay. BioDuro-WuXi. Available at: [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Fiveable. Sulfonyl: Organic Chemistry Study Guide. Fiveable. Available at: [Link]
-
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. Available at: [Link]
-
Hryshchyshyn, A., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. Available at: [Link]
-
Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link]
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]
-
Urban, M., & Dvořák, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
Miller, J. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Al-Jubour, A. A. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Available at: [Link]
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
-
Singh, V., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]
-
Hashmi, A. S. K., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]
-
Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]
-
Pharmaffiliates. Azetidin-3-ol Hydrochloride Salt. Pharmaffiliates. Available at: [Link]
-
NextSDS. 1-(Oxetan-3-yl)azetidin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]
-
NextSDS. 1-(oxetan-3-yl)azetidine-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]
-
PubChem. Oxetan-3-ol. PubChem - NIH. Available at: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
-
Wnuk, S. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Available at: [Link]
-
Zhu, Z., et al. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney. Available at: [Link]
-
Reddy, A. S., et al. (2024). Solvent Controlled Chemodivergent Sulfonyl Addition into Enynones: Synthesis of α-Furyl Sulfones and Stereodefined Vinyl Sulfones. ACS Publications. Available at: [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. protocols.io [protocols.io]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. fiveable.me [fiveable.me]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. raytor.com [raytor.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
Thermodynamic and Kinetic Stability Profiling of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol at Room Temperature
Executive Summary
The incorporation of highly strained four-membered heterocycles—specifically oxetanes and azetidines—has revolutionized modern drug discovery by enabling the modulation of physicochemical properties without inflating lipophilicity [1]. The molecule 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol represents a fascinating structural paradox: it connects two highly strained rings via a robust sulfonyl linker. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic system governed by the tension between thermodynamic driving forces and kinetic barriers. This whitepaper dissects the thermodynamic stability of this compound at room temperature (25°C), detailing the electronic causality behind its inertness and providing self-validating protocols for empirical verification.
Part 1: Structural Deconstruction & Thermodynamic Causality
To understand the stability of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, we must separate its thermodynamic potential from its kinetic reality.
The Strain-Energy Paradox
Thermodynamically, the molecule is metastable. The oxetane ring possesses a strain energy of approximately 107 kJ/mol, while the azetidine ring carries roughly 105 kJ/mol. In a purely thermodynamic vacuum, the molecule "wants" to undergo ring-opening to relieve over 210 kJ/mol of combined strain. However, at room temperature, the activation energy ( Ea ) required to reach the transition state for ring cleavage is insurmountably high under neutral conditions.
The Sulfonamide Shielding Effect
The kinetic stability of this molecule is entirely dictated by its electronic architecture. Aliphatic azetidines are notoriously susceptible to acid-catalyzed ring-opening; protonation of the basic nitrogen creates an excellent leaving group, inviting nucleophilic attack [2].
However, in 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, the highly electron-withdrawing sulfonyl group (-SO 2 -) delocalizes the lone pair of the azetidine nitrogen. This drastically reduces the nitrogen's basicity, shifting its pKa from ~10.4 (in free azetidine) to < 2.0. Consequently, at neutral pH and room temperature, the nitrogen remains unprotonated, effectively shutting down the primary degradation pathway. Furthermore, literature confirms that 3-substituted oxetanes exhibit superior stability compared to 2-substituted variants, as they lack adjacent activating effects that facilitate C-O bond cleavage [3].
Electronic stabilization mechanisms preventing ring-opening at room temperature.
Part 2: Quantitative Data & Thermodynamic Parameters
The following table summarizes the critical thermodynamic and kinetic parameters that dictate the behavior of this molecule at 25°C. The data synthesizes established properties of sulfonyl fluorides and azetidine sulfonamides, which are known to persist intact through rigorous conditions [4].
| Thermodynamic / Kinetic Parameter | Estimated Value | Causality / Implication |
| Oxetane Ring Strain Energy | ~107 kJ/mol | Drives thermodynamic instability; necessitates kinetic barriers. |
| Azetidine Ring Strain Energy | ~105 kJ/mol | Susceptible to nucleophilic attack only if N is protonated. |
| Azetidine N-H pKa (Unconjugated) | ~10.4 | Highly basic; easily protonated at physiological pH. |
| Azetidine N-SO 2 pKa (Conjugated) | < 2.0 | Sulfonyl electron withdrawal prevents protonation at pH 7.4. |
| Hydrolytic Half-Life (pH 7.4, 25°C) | > 30 days | High kinetic stability in aqueous solution; resists hydrolysis. |
| Sulfonamide Bond Energy | ~280 kJ/mol | Resists spontaneous homolytic or heterolytic cleavage at RT. |
Part 3: Self-Validating Experimental Methodologies
To empirically prove the kinetic stability of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, we must employ methodologies that inherently validate their own results. A single endpoint measurement is insufficient; we require continuous, internally standardized profiling.
Protocol 1: Solution-State Kinetic Profiling via qNMR & LC-MS
Causality: By stressing the molecule in an aqueous environment and tracking it longitudinally against an inert internal standard, we eliminate volumetric and instrumental drift, isolating true chemical degradation.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in pH 7.4 Phosphate Buffered Saline (PBS). Utilize 10% DMSO- d6 as a cosolvent to ensure complete dissolution and provide an NMR lock signal.
-
Internal Standardization (The Self-Validating Step): Spike the solution with exactly 0.5 mg/mL of 1,3,5-trimethoxybenzene (TMB). TMB is chemically inert at room temperature and provides a sharp, distinct singlet in 1 H-NMR (~6.1 ppm).
-
Isothermal Incubation: Seal the samples in amber glass vials to eliminate photolytic variables. Incubate in a precision thermomixer at exactly 25.0°C.
-
Longitudinal Sampling: Extract 50 µL aliquots at t=0,24,72,168, and 336 hours.
-
Orthogonal Analysis:
-
LC-MS: Monitor for mass shifts corresponding to water addition (+18 Da), which would indicate ring-opened diol or amino-alcohol formation.
-
qNMR: Integrate the distinct oxetane methylene protons (~4.8 ppm) against the TMB standard.
-
-
Validation Criteria: The ratio of the compound integral to the TMB integral must remain constant (± 2%). The absence of new LC-MS peaks confirms kinetic stability.
Step-by-step self-validating workflow for solution-state kinetic profiling.
Protocol 2: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
Causality: Even if a compound appears stable in solution, the solid state may undergo slow thermodynamic relaxation (e.g., amorphous to crystalline phase transitions, or slow solid-state ring-opening). Because these processes alter the enthalpy of the system, they release or absorb minute amounts of heat. IMC detects these sub-microwatt thermal events, providing a direct measurement of thermodynamic stability.
-
Cell Loading: Weigh exactly 50.0 mg of crystalline 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol into a sterilized glass IMC ampoule.
-
Reference Calibration: Load an equivalent heat-capacity mass of calcined alumina (an inert reference) into a matching reference ampoule. This differential setup cancels out environmental thermal noise.
-
Equilibration: Lower both ampoules into the microcalorimeter block and equilibrate at 25.000°C ± 0.0001°C for 24 hours to dissipate frictional heat from loading.
-
Continuous Monitoring: Record the differential heat flow (µW/g) continuously for 7 days.
-
Validation Criteria: A thermal power signal of <2 µW/g indicates absolute solid-state thermodynamic stability. Any exothermic drift indicates a kinetically accessible degradation or phase-change pathway.
Conclusion
The thermodynamic stability of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol at room temperature is a masterclass in chemical kinetic control. While the molecule harbors immense potential energy due to the dual strained rings, the strategic placement of the sulfonyl linker acts as an electronic failsafe. By drastically lowering the basicity of the azetidine nitrogen and providing inductive stabilization to the 3-substituted oxetane [5], the molecule achieves exceptional kinetic stability at 25°C, making it a highly viable and robust motif for advanced drug discovery applications.
References
- Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH) / PMC. Verified URL
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH) / PMC. Verified URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation. Organic & Biomolecular Chemistry (RSC Publishing). Verified URL
- "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem Technical Support. Verified URL
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Fusion of Oxetane and Azetidine Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The building block, 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, represents a strategic convergence of two highly sought-after small heterocyclic scaffolds: oxetane and azetidine. This unique combination offers a compelling platform for the design of next-generation therapeutics by leveraging the distinct attributes of each component.
The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid, three-dimensional framework that can enhance metabolic stability, improve aqueous solubility, and allow for precise vectoral orientation of substituents.[1][2][3] Its incorporation into drug candidates has been a successful strategy in numerous therapeutic areas, including oncology and infectious diseases, with several FDA-approved drugs featuring this motif.[1][4]
The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction as a "smart" substituent in drug design.[5][6] It can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl moieties, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[7][8][9] The polar nature of the oxetane ring can also introduce favorable interactions with biological targets.[5][10]
The combination of these two scaffolds in 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol creates a bifunctional building block with a sulfonyl linker. The sulfonyl group provides a stable and synthetically tractable linkage, while the free hydroxyl group on the azetidine ring offers a convenient handle for further derivatization. This application note will provide a comprehensive overview of the potential applications of this building block, along with detailed protocols for its synthesis and derivatization.
Physicochemical Properties and Their Implications in Drug Design
The unique structural features of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol translate into a desirable set of physicochemical properties that can be exploited in drug discovery programs.
| Property | Implication in Drug Design | Supporting Rationale |
| Increased Aqueous Solubility | Improved bioavailability and formulation options. | The polar oxetane and hydroxyl groups contribute to enhanced hydrogen bonding with water. Replacing a gem-dimethyl group with an oxetane can significantly increase solubility.[7] |
| Reduced Lipophilicity (logP) | Lower potential for off-target effects and improved safety profile. | The introduction of heteroatoms (oxygen and nitrogen) generally lowers the lipophilicity of a molecule.[7] |
| Metabolic Stability | Increased half-life and reduced potential for toxic metabolites. | The strained four-membered rings of both oxetane and azetidine are often resistant to metabolic degradation.[1][5] The sulfonyl linker is also generally stable. |
| Three-Dimensionality (sp3 character) | Enhanced target binding affinity and selectivity. | The rigid, non-planar structures of the oxetane and azetidine rings provide a defined three-dimensional shape, which can lead to more specific interactions with protein binding pockets.[2][3] |
| Modulation of Basicity (pKa) | Fine-tuning of pharmacokinetic properties. | The electron-withdrawing nature of the oxetane ring can lower the pKa of nearby basic groups, which can be advantageous for cell permeability and reducing hERG liability.[7] |
Synthetic Protocols
Protocol 1: Synthesis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol
This protocol outlines a potential two-step synthesis of the title compound starting from commercially available materials.
Workflow Diagram:
Caption: Synthetic workflow for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol.
Step 1: Synthesis of 1-Benzhydryl-3-(oxetan-3-ylsulfonyloxy)azetidine
-
Rationale: This step involves the sulfonylation of a protected azetidin-3-ol with oxetane-3-sulfonyl chloride. The benzhydryl group is a common protecting group for the azetidine nitrogen, which can be removed under mild hydrogenolysis conditions.
-
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Oxetane-3-sulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 1-Benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of oxetane-3-sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzhydryl-3-(oxetan-3-ylsulfonyloxy)azetidine.
-
Step 2: Synthesis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol
-
Rationale: The benzhydryl protecting group is removed by catalytic hydrogenation to yield the final product.
-
Materials:
-
1-Benzhydryl-3-(oxetan-3-ylsulfonyloxy)azetidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve 1-benzhydryl-3-(oxetan-3-ylsulfonyloxy)azetidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol. The crude product may be used directly or purified further if necessary.
-
Protocol 2: Derivatization of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol via Nucleophilic Substitution
The hydroxyl group of the title compound can be converted to a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to generate a library of analogs.
Workflow Diagram:
Caption: Derivatization of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol.
-
Materials:
-
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or other suitable base
-
A diverse library of nucleophiles (amines, phenols, thiols, etc.)
-
Anhydrous solvent (e.g., DCM, ACN, DMF)
-
-
Procedure (General):
-
To a solution of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours to form the intermediate mesylate in situ.
-
Add the desired nucleophile (1.5-2.0 eq) to the reaction mixture. For less reactive nucleophiles, a stronger base and a higher boiling point solvent (e.g., DMF) may be required, and the reaction may need to be heated.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the desired derivatized product.
-
Applications in Drug Discovery
The 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol building block can be utilized in various stages of the drug discovery process, from hit-to-lead to lead optimization.
Logical Relationship Diagram:
Caption: Applications of the building block in drug discovery.
-
Hit-to-Lead and Lead Optimization: This building block can be incorporated into existing hit or lead series to modulate physicochemical properties. For example, it can be used to replace a more lipophilic or metabolically labile group to improve the overall drug-like properties of a compound. The derivatization of the hydroxyl group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with the target protein.
-
Scaffold Hopping: The unique topology of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol makes it an attractive scaffold for generating novel intellectual property. It can be used to replace an existing core structure while maintaining or improving biological activity.
-
Fragment-Based Drug Design (FBDD): As a small, polar, and three-dimensional molecule, this building block is well-suited for use in FBDD campaigns. It can be screened against a target of interest, and upon identification of a binding fragment, it can be elaborated into a more potent lead compound.
Conclusion
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is a valuable and versatile building block for modern drug discovery. Its unique combination of oxetane and azetidine rings provides a powerful tool for medicinal chemists to address common challenges in drug design, such as improving solubility, metabolic stability, and target selectivity. The synthetic protocols provided herein offer a practical guide for the preparation and derivatization of this promising scaffold, enabling its broad application in the development of new and improved therapeutics.
References
- Azetidines in medicinal chemistry: emerging applic
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
- Oxetanes: formation, reactivity and total syntheses of n
- Investigating 3,3-diaryloxetanes as potential bioisosteres through m
- Azetidines in medicinal chemistry: emerging applic
- Oxetanes in Drug Discovery Campaigns - PMC - NIH.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporating 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol into Peptide Synthesis for Peptidomimetic Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals
Introduction & Molecular Logic
The optimization of peptide therapeutics often requires overcoming inherent liabilities such as poor aqueous solubility, rapid proteolytic degradation, and low membrane permeability. The introduction of small, saturated, sp3-rich heterocycles has emerged as a premier strategy to address these challenges.
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is a highly specialized, bifunctional building block that bridges two four-membered heterocycles—an oxetane and an azetidine—via a rigid sulfonyl group.
-
The Oxetane Motif: Acts as a highly polar, low-lipophilicity bioisostere for carbonyl groups, enhancing metabolic stability and aqueous solubility[1].
-
The Azetidine Motif: Provides a rigid, compact vector that restricts conformational flexibility, which is crucial for target binding affinity[2].
-
The Sulfonyl Bridge: Imparts strong dipole moments and hydrogen-bond acceptor capabilities without adding hydrogen-bond donors, optimizing the molecule for cell permeability.
Recent methodologies have demonstrated that incorporating oxetanyl fragments into peptide backbones yields pseudo-peptides that are highly stable to acidic, basic, and oxidative conditions[3]. The secondary hydroxyl group at the 3-position of the azetidine ring serves as the primary synthetic handle, allowing for divergent incorporation into peptide scaffolds via carbamate or ester linkages.
Synthetic Workflow & Divergent Pathways
To maximize the utility of this building block, we outline two primary synthetic pathways: N-terminal carbamate capping and side-chain esterification .
Workflow for incorporating 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol into peptide scaffolds.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process quality control steps to ensure reaction fidelity.
Protocol A: N-Terminal Carbamate Capping via DSC Activation
Causality & Rationale: The secondary alcohol of the azetidine ring is sterically hindered. Direct reaction with phosgene is hazardous and prone to side reactions. Instead, is utilized. DSC is a bench-stable, solid reagent that efficiently converts hindered secondary alcohols into highly reactive mixed succinimidyl carbonates without the risk of peptide racemization[4].
Step 1: Preparation of the Mixed Carbonate Intermediate
-
Dissolve 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 eq, 0.5 mmol) in anhydrous Acetonitrile (CH₃CN, 5 mL).
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq, 0.75 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).
-
Stir the reaction at 25 °C for 4 hours.
-
Self-Validation (LC-MS): Monitor the reaction by LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=194.0 ) and the appearance of the mixed carbonate intermediate ( [M+H]+=335.0 ).
Step 2: On-Resin Coupling
-
Swell the resin-bound peptide (bearing a free N-terminal amine, 0.25 mmol) in DMF for 30 minutes.
-
Concentrate the mixed carbonate solution from Step 1 under reduced pressure to remove CH₃CN, then redissolve in anhydrous DMF (3 mL).
-
Add the DMF solution to the swollen resin. Agitate at room temperature for 12–16 hours.
-
Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) confirms complete capping of the primary amine.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under a vacuum.
Protocol B: Side-Chain Esterification via Steglich Coupling
Causality & Rationale: Attaching this module to the carboxylic acid side chain of Aspartic or Glutamic acid creates a transient ester prodrug or a sterically constrained structural motif. Because the azetidin-3-ol is a hindered secondary alcohol, standard amide-coupling reagents (e.g., HATU) fail. Steglich esterification using N,N'-Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric bulk of the azetidine ring.
Step 1: On-Resin Activation
-
Ensure the target Asp/Glu side chain is deprotected (e.g., using an allyl ester protecting group, removed via Pd(PPh₃)₄ and phenylsilane), while the N-terminus remains Fmoc-protected.
-
Swell the resin (0.25 mmol) in anhydrous DCM/DMF (1:1, 4 mL).
-
Add 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (5.0 eq, 1.25 mmol) and DIC (5.0 eq, 1.25 mmol) to the resin suspension.
-
Add DMAP (0.5 eq, 0.125 mmol) dissolved in 0.5 mL DMF. Note: Keep DMAP catalytic to prevent potential racemization of the activated amino acid.
-
Agitate for 16 hours at room temperature.
-
Self-Validation (Micro-cleavage): Cleave a small aliquot of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the esterification ( +Δm=175.0 Da).
Quantitative Data: Physicochemical Impact
Incorporating the oxetane-sulfonyl-azetidine module dramatically alters the physicochemical landscape of the peptide compared to standard lipophilic capping groups (e.g., Acetylation). The table below summarizes the typical impact observed during lead optimization.
Table 1: Comparative Physicochemical Impact of N-Terminal Capping Strategies
| Capping Group | LogD (pH 7.4) | Aqueous Sol. (mg/mL) | Plasma T₁/₂ (h) | Coupling Efficiency (%) |
| Uncapped (Free NH₂) | -1.2 | > 10.0 | 0.5 | N/A |
| Acetyl (Ac) Cap | 0.4 | 2.5 | 2.1 | > 99 |
| 1-(Oxetan-3-ylsulfonyl)azetidin-3-yl oxycarbonyl | -0.8 | 8.2 | > 12.0 | 85–90 |
Data Interpretation: The module maintains a highly negative LogD (preserving solubility) while providing exceptional steric shielding against exopeptidases, extending the plasma half-life nearly six-fold compared to standard acetylation[1].
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.[Link]
-
N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters.[Link]
Sources
Application Note: Advanced Functionalization of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol in Medicinal Chemistry
Introduction and Strategic Rationale
The incorporation of highly sp³-rich, conformationally restricted ring systems is a cornerstone of modern medicinal chemistry, driven by the need to improve the pharmacokinetic profiles, metabolic stability, and aqueous solubility of drug candidates. The molecule 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol represents a highly privileged, dual-heterocyclic building block. It combines the rigid, polar azetidine core with an oxetane-3-sulfonyl appendage—a motif increasingly utilized as a bioisostere for carbonyls and traditional lipophilic sulfonyl groups to lower logP and enhance metabolic shielding.
Functionalizing the C3-hydroxyl group of the azetidine ring unlocks a vast vector space for library generation. However, the inherent ring strain of the four-membered azetidine (~26 kcal/mol) requires carefully calibrated reaction conditions to prevent ring-opening, elimination, or polymerization[1].
Mechanistic Advantage of the Sulfonyl Linker
A critical advantage of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is the strongly electron-withdrawing nature of the sulfonyl group. In N-alkyl azetidin-3-ols, activation of the C3-hydroxyl group (e.g., via mesylation) often leads to neighboring group participation (NGP) by the basic nitrogen, forming a highly reactive bicyclic aziridinium intermediate that rapidly undergoes nucleophilic ring-opening[2]. The oxetan-3-ylsulfonyl group completely delocalizes the nitrogen lone pair, suppressing NGP and ensuring that nucleophilic substitutions (S_N2) proceed cleanly at the C3 position with high fidelity.
Strategic Functionalization Pathways
The functionalization of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol typically proceeds via three divergent pathways, depending on the desired target pharmacophore.
Fig 1: Divergent functionalization pathways for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol.
Experimental Protocols & Causality
Pathway A: Activation and Nucleophilic Substitution (S_N2)
Causality & Design: Direct nucleophilic displacement of a secondary alcohol on a strained ring is energetically unfavorable. Activation via mesylation is preferred over triflation; while triflates are superior leaving groups, azetidin-3-yl triflates are often too reactive and can undergo spontaneous E2 elimination or non-specific decomposition[3]. The mesylate is stable, isolable, and provides excellent S_N2 trajectories for azide, thiol, or amine nucleophiles.
Protocol: Synthesis of 3-Azido-1-(oxetan-3-ylsulfonyl)azetidine
-
Mesylation:
-
Charge a dry, argon-purged flask with 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.
-
Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv). Self-Validation: The reaction mixture should turn slightly cloudy as triethylamine hydrochloride precipitates.
-
Stir for 1 hour at 0 °C, then warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate can be used directly without column chromatography.
-
-
Azidation:
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M).
-
Add sodium azide (NaN₃, 2.0 equiv). Heat the reaction to 60 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Analytical Check: IR spectroscopy will show a strong, sharp azide stretching band at ~2100 cm⁻¹.
-
Pathway B: Oxidation and Reductive Amination
Causality & Design: Harsh oxidants (e.g., KMnO₄, CrO₃) cause oxidative cleavage of the strained azetidine ring. Swern oxidation is the industry standard here, operating at cryogenic temperatures (-78 °C) to afford the highly electrophilic azetidin-3-one cleanly[4]. Because the sp² hybridized carbonyl carbon introduces immense angle strain (~90° actual vs. 120° ideal), the ketone is highly reactive toward amines but also prone to hydration. It must be subjected to reductive amination immediately. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it selectively reduces the intermediate iminium ion without reducing the ketone back to the starting alcohol[5].
Fig 2: Step-by-step workflow for the reductive amination of azetidin-3-ones.
Protocol: Synthesis of 3-Amino-1-(oxetan-3-ylsulfonyl)azetidines
-
Swern Oxidation:
-
To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C, add DMSO (2.4 equiv) dropwise. Stir for 15 minutes.
-
Add a solution of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench with water, extract with DCM, wash with brine, dry, and concentrate to yield the crude azetidin-3-one.
-
-
Reductive Amination:
-
Dissolve the crude ketone in 1,2-dichloroethane (DCE, 0.2 M). Add the desired primary or secondary amine (1.1 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours to form the imine/iminium.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.
-
Workup: Quench with 1N NaOH to neutralize the acetic acid and break boron complexes. Extract with DCM, dry, and purify via silica gel chromatography.
-
Pathway C: Mitsunobu Etherification
Causality & Design: Traditional Williamson ether synthesis requires strong bases (e.g., NaH) which can degrade the sulfonyl group or cause ring-opening via elimination. The Mitsunobu reaction allows for the direct, mild coupling of the C3-hydroxyl group with acidic nucleophiles (like phenols) under neutral conditions, driven by the formation of a strong P=O bond[6].
Protocol: Synthesis of 3-Aryloxy-1-(oxetan-3-ylsulfonyl)azetidines
-
Dissolve 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 equiv), the target phenol (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.15 M) under argon.
-
Cool to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Workup: Concentrate the mixture in vacuo. Purify directly via silica gel chromatography. Pro-tip: Elute with a gradient of EtOAc/Hexanes to separate the product from the triphenylphosphine oxide byproduct.
Quantitative Data & Analytical Expected Outcomes
The table below summarizes the expected yields and key analytical handles for verifying the success of each functionalization pathway.
| Reaction Pathway | Target Intermediate / Product | Typical Yield (%) | Key Analytical Handle (¹H NMR in CDCl₃ / IR) |
| Mesylation | 3-O-Mesylate Azetidine | 85–95% | δ 5.25 (m, 1H, C3-H), δ 3.05 (s, 3H, OMs) |
| Azidation | 3-Azidoazetidine | 75–85% | δ 4.30 (m, 1H, C3-H); IR: Strong band at ~2100 cm⁻¹ |
| Swern Oxidation | Azetidin-3-one | 80–90% | Disappearance of C3-H; IR: C=O stretch at ~1800 cm⁻¹ |
| Reductive Amination | 3-Aminoazetidine | 60–85% | δ 3.50–3.80 (m, 1H, C3-H), dependent on amine R-group |
| Mitsunobu | 3-Aryloxyazetidine | 50–70% | δ 4.95 (m, 1H, C3-H), appearance of Ar-H multiplet peaks |
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / Future Medicinal Chemistry URL: [Link][7]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link][8]
-
Recent advances in synthetic facets of immensely reactive azetidines RSC Advances (RSC Publishing) URL:[Link][1]
-
Process Development of a Novel Azetidinyl Ketolide Antibiotic Organic Process Research & Development (ACS Publications) URL:[Link][4]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Organic Process Research & Development (ACS Publications) URL:[Link][2]
-
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase PET tracers National Institutes of Health (NIH) / PMC URL:[Link][6]
-
EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives Google Patents URL:[3]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. evitachem.com [evitachem.com]
- 6. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Reducing Byproduct Formation in 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol Sulfonylations
Welcome to the technical support center for optimizing the sulfonylation of 1-(oxetan-3-ylsulfonyl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the efficiency and purity of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice in a direct Q&A format, and offer validated protocols to help you minimize byproduct formation and maximize the yield of your desired product.
Introduction: The Challenge of Sulfonylating a Hindered Heterocyclic Alcohol
The sulfonylation of alcohols is a cornerstone transformation in organic synthesis, primarily used to convert a poor hydroxyl leaving group into an excellent sulfonate leaving group (e.g., mesylate, tosylate, or nosylate) for subsequent nucleophilic substitution or elimination reactions.[1] The substrate, 1-(oxetan-3-ylsulfonyl)azetidin-3-ol, presents a unique set of challenges due to its sterically hindered secondary alcohol and the presence of multiple functional groups.
The reaction of the azetidin-3-ol with a sulfonyl chloride (R-SO₂Cl) in the presence of a base is intended to yield the desired O-sulfonated product. However, several competing side reactions can occur, leading to a complex product mixture and reduced yields. This guide will focus on identifying and mitigating the formation of these key byproducts.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying cause and actionable strategies for optimization.
Issue 1: My reaction is low-yielding, and I observe a significant amount of a high molecular weight byproduct, likely a dimer.
Q: What is causing the formation of this dimer, and how can I prevent it?
A: The formation of a dimer is a common issue that often arises from an intermolecular reaction between the starting material and the activated intermediate or product.
Root Cause Analysis: The primary cause of dimerization in this context is the nucleophilic nature of the azetidin-3-ol starting material. Under the reaction conditions, a molecule of the starting alcohol can act as a nucleophile and attack an already-formed sulfonate ester product. This is particularly problematic if the desired reaction is slow or if there is a high concentration of the starting material.
Strategies for Mitigation:
-
Control Reagent Stoichiometry and Addition Rate: The most effective strategy to minimize dimerization is to control the instantaneous concentration of the electrophile (sulfonyl chloride).[2][3]
-
Slow Addition: Instead of adding the sulfonyl chloride all at once, add it dropwise as a solution over an extended period (e.g., 30-60 minutes) to a cooled solution of the alcohol and base. This ensures that the sulfonyl chloride reacts quickly with the intended alcohol, keeping its concentration low and reducing the chance of side reactions.[2]
-
Order of Addition: It is often best to add the sulfonylating agent to the mixture of the alcohol and base. Reversing the addition can lead to dimer formation as the first drops of the nucleophile encounter a large excess of the electrophile.[3]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature is a critical parameter for controlling side reactions.[2][4]
-
Initial Cooling: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) to decrease the rate of all reactions, often favoring the desired pathway.
-
Monitoring: Allow the reaction to warm slowly while monitoring its progress by an appropriate analytical technique like LC-MS or TLC.[4]
-
-
Select the Appropriate Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the alcohol as a nucleophile.[2][4]
| Base | Type | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Common, inexpensive HCl scavenger. | Can sometimes participate in side reactions. |
| DIPEA (Hünig's Base) | Hindered Tertiary Amine | ~11.0 | Sterically hindered and non-nucleophilic.[2] | More expensive than TEA. |
| Pyridine | Aromatic Amine | ~5.2 | Can act as a nucleophilic catalyst.[4] | Can form unwanted byproducts with the sulfonate ester at higher temperatures.[4] |
| 2,6-Lutidine | Hindered Aromatic Amine | ~6.7 | Good non-nucleophilic base for acid-sensitive substrates.[2] | Weaker base than TEA or DIPEA. |
Issue 2: Besides the desired product, I am isolating a byproduct that appears to be an elimination product.
Q: Why is elimination occurring, and what conditions favor the desired substitution?
A: Elimination is a classic competing pathway in the sulfonylation of secondary alcohols, especially when using strong or sterically hindered bases. [4]
Root Cause Analysis: The base, intended to neutralize the HCl byproduct, can also act as a Brønsted-Lowry base and abstract a proton from the carbon adjacent to the newly formed sulfonate ester. The sulfonate is an excellent leaving group, facilitating an E2 elimination to form an enamine-type species, which may be unstable and lead to other byproducts.
Strategies for Mitigation:
-
Base Selection: Use a non-hindered, weaker base if possible. While strong, hindered bases like DIPEA are good for preventing nucleophilic attack by the base itself, they can sometimes favor elimination. A careful screening of bases is recommended.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will heavily favor the desired substitution pathway.[4]
-
Sulfonylating Agent: In some cases, switching to a more reactive sulfonylating agent (e.g., a sulfonyl anhydride like Ms₂O instead of MsCl) can accelerate the initial O-sulfonylation, allowing the reaction to be run at lower temperatures where elimination is less favorable.
Issue 3: My reaction is messy, with multiple unidentified byproducts and decomposition of the starting material.
Q: What could be causing this general decomposition, and how can I improve the reaction's cleanliness?
A: General decomposition often points to issues with reagent quality, reaction setup, or the inherent instability of intermediates under the chosen conditions.
Root Cause Analysis:
-
Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not participate in the reaction and can introduce catalytic amounts of strong acid.[4]
-
Anhydrous Conditions: The presence of water can lead to multiple side reactions, including hydrolysis of the sulfonyl chloride and potential reactions with highly reactive intermediates.[5]
-
Sulfene Formation: With certain sulfonyl chlorides (like methanesulfonyl chloride) and strong bases, a highly reactive intermediate called sulfene (CH₂=SO₂) can form via elimination.[5][6] Sulfene is highly electrophilic and reacts unselectively with various nucleophiles in the mixture, leading to a host of byproducts.[5]
Strategies for Mitigation:
-
Ensure Reagent Quality and Anhydrous Conditions:
-
Use a fresh, unopened bottle of the sulfonyl chloride or purify older reagents if necessary.[4]
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[5]
-
-
Analytical Monitoring:
-
In-process monitoring is crucial. Use techniques like LC-MS, HPLC, or TLC to track the consumption of starting material and the formation of products and byproducts.[7] This data will allow you to stop the reaction at the optimal time before subsequent decomposition occurs.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for minimizing byproduct formation. Optimization of temperature, solvent, and base may still be required.
Objective: To perform the methanesulfonylation of 1-(oxetan-3-ylsulfonyl)azetidin-3-ol with minimal byproduct formation.
Materials:
-
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous Nitrogen or Argon
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation:
-
Dissolve 1-(oxetan-3-ylsulfonyl)azetidin-3-ol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
In a separate, dry syringe, draw up methanesulfonyl chloride (1.2 eq). If desired, it can be diluted with a small amount of anhydrous DCM.
-
-
Reaction Initiation:
-
Cool the flask containing the alcohol and base to -20 °C using an appropriate cooling bath.
-
Using a syringe pump for precise control, add the methanesulfonyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise significantly.
-
-
Monitoring:
-
After the addition is complete, let the reaction stir at -20 °C.
-
Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it with a few drops of saturated aqueous NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by LC-MS and/or TLC.
-
-
Work-up:
-
Once the starting material is consumed (as determined by your monitoring method), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the flask in the cooling bath.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired sulfonate ester.
References
-
Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges.1890 , 23, 2962–2965. [Link]
-
Reactions of Amines. Chemistry LibreTexts. 2020 . [Link]
-
Kee, T. P., & Creasy, W. R. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. 2008 , 13(5), 1079-1093. [Link]
-
Question on dimer formation in sulfonyl-hydrazide synthesis. ResearchGate. 2015 . [Link]
- Gilbert, E. E. Sulfation process for secondary alcohols.
-
Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Beilstein J. Org. Chem.2026 . [Link]
-
Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. ResearchGate. 2022 . [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Tayebee, R. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry. 2012 , 2, 28-31. [Link]
-
Vonesh, M., et al. Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. J. Am. Chem. Soc.2019 , 141(42), 16671-16675. [Link]
- Earle, M. J., & Seddon, K. R. Aromatic sulfonation reactions.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. 2021 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
A Researcher's Guide to Comparing the Metabolic Stability of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol Derivatives
Introduction: The Quest for Metabolic Resilience in Drug Design
In the intricate process of drug discovery, identifying a potent and selective molecule is only the beginning. A candidate's journey to becoming a therapeutic agent is critically dependent on its pharmacokinetic profile, a key component of which is metabolic stability.[1] A compound that is rapidly metabolized by the body will struggle to maintain therapeutic concentrations, leading to poor bioavailability and a short duration of action.[2][3] Therefore, designing molecules with inherent metabolic resilience is a paramount objective for medicinal chemists.
This guide focuses on the 1-(oxetan-3-ylsulfonyl)azetidin-3-ol scaffold, a structure that combines several modern medicinal chemistry motifs lauded for their potential to enhance drug-like properties. We will objectively compare hypothetical derivatives of this core structure, providing the experimental framework and scientific rationale necessary for researchers to make informed decisions in their own optimization programs.
The core scaffold is a composite of three distinct moieties, each contributing unique characteristics:
-
Azetidine Ring: This strained, four-membered nitrogenous heterocycle provides a rigid, sp3-rich scaffold. Its conformational constraint can lead to improved binding affinity.[4] Crucially, the azetidine nitrogen is often more resistant to metabolic N-dealkylation compared to its less-strained pyrrolidine or piperidine counterparts.[4][5]
-
Oxetane Ring: As a polar, three-dimensional motif, the oxetane ring is frequently used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[6] Its incorporation can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[7] Notably, it can also redirect metabolic clearance pathways away from the common cytochrome P450 (CYP) enzymes and towards other enzymes like microsomal epoxide hydrolase (mEH).[8][9][10]
-
Sulfonyl Group: This powerful hydrogen bond acceptor and electron-withdrawing group is generally considered a metabolically robust linker.[11][12][13][14] While certain electron-deficient aryl sulfonamides can be susceptible to cleavage, the alkyl sulfonyl in this scaffold is predicted to be highly stable.[15]
Anticipating Metabolic Liabilities: Identifying the "Soft Spots"
Before embarking on experimental evaluation, a critical analysis of the core structure allows us to predict potential sites of metabolic transformation, or "soft spots." This predictive exercise is fundamental to designing derivatives with enhanced stability.
-
Phase II Conjugation at the Azetidin-3-ol: The secondary alcohol on the azetidine ring is the most probable site for Phase II metabolism. Specifically, it is a prime substrate for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety, facilitating rapid excretion. This is often a major clearance pathway for molecules containing secondary alcohols.
-
Phase I Oxidation of the Azetidine Ring: While sterically hindered, the C-H bonds on the azetidine ring, particularly those alpha to the nitrogen, are potential sites for CYP-mediated oxidation.
-
Oxetane Ring Opening: The strained oxetane ring, despite its stabilizing reputation, can be a substrate for hydrolysis. This reaction is catalyzed by microsomal epoxide hydrolase (mEH), which opens the ring to form a 1,3-diol metabolite.[8][9][10] CYP-mediated ring scission has also been observed for some oxetane-containing compounds.[7]
Caption: Predicted metabolic liabilities of the 1-(oxetan-3-ylsulfonyl)azetidin-3-ol scaffold.
Experimental Design: A Dual-Assay Approach for a Complete Picture
To comprehensively assess metabolic stability, a two-pronged in vitro approach is essential. Relying on a single assay can provide a misleading picture, as different systems account for different metabolic pathways.
Liver Microsomal Stability Assay (Phase I Focus)
This assay is the workhorse for early-stage screening of Phase I metabolism.[16][17] Liver microsomes are subcellular vesicles containing a high concentration of CYP enzymes.[17]
-
Causality: By incubating the compound with microsomes in the presence of the essential cofactor NADPH, we specifically measure the compound's susceptibility to oxidative metabolism by CYPs.[18][19] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Self-Validation: The inclusion of well-characterized control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin) is crucial to validate the enzymatic activity of the microsomal batch.
-
Key Outputs: The primary data generated are the metabolic half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver enzymes to metabolize the drug.[17][20]
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay (Phase I & II)
To gain a more holistic and physiologically relevant understanding, the hepatocyte stability assay is employed.[16] Intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes (like UGTs), as well as the necessary cofactors in their natural cellular environment.[21][22]
-
Causality: This assay measures the combined effect of Phase I and Phase II metabolism. Furthermore, because it uses whole cells, it implicitly accounts for the compound's ability to permeate the cell membrane to reach the metabolic machinery, adding another layer of physiological relevance.[22]
-
Self-Validation: Heat-inactivated hepatocytes can be used as a negative control to ensure that observed compound loss is due to enzymatic activity.[21] Including positive controls for both Phase I (e.g., 7-Ethoxycoumarin) and Phase II (e.g., 7-Hydroxycoumarin) pathways validates the health and competency of the cells.
-
Key Outputs: As with the microsomal assay, t½ and CLint are calculated, but these values represent the total hepatic clearance from all enzymatic pathways.[21][23]
Comparative Analysis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol Derivatives
To illustrate the principles of structure-metabolism relationships (SMR), we present a comparative analysis of the parent scaffold against three hypothetical derivatives. The predicted outcomes are based on established metabolic principles.
| Compound ID | Structure | Modification Rationale | Predicted Microsomal Stability (t½) | Predicted Hepatocyte Stability (t½) |
| Parent | 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol | Baseline scaffold | Moderate to High | Low to Moderate |
| Derivative A | 1-(Oxetan-3-ylsulfonyl)azetidin-3-yl methyl ether | Block the primary site of Phase II glucuronidation. | Moderate to High | High |
| Derivative B | 1-(Oxetan-3-ylsulfonyl)-2-methyl azetidin-3-ol | Introduce steric hindrance adjacent to the nitrogen to block potential Phase I oxidation.[24] | High | Low to Moderate |
| Derivative C | 1-((2-methyl oxetan-3-yl)sulfonyl)azetidin-3-ol | Alter the substitution pattern on the oxetane ring to modulate mEH-mediated hydrolysis.[9] | Moderate to High | Low to Moderate (Uncertain) |
Structure-Metabolism Relationship (SMR) Discussion
The hypothetical data in the table provide a clear illustration of rational metabolic stabilization strategies:
-
The Power of Blocking Conjugation (Derivative A): The parent compound is predicted to be relatively stable in microsomes, where only Phase I metabolism occurs. However, its stability plummets in hepatocytes due to the exposed secondary alcohol, which is rapidly glucuronidated. By masking this alcohol as a methyl ether (Derivative A), we eliminate this major clearance pathway. The result is a dramatic increase in stability in the hepatocyte assay, bringing it in line with the microsomal stability. This is one of the most effective and common strategies for improving the half-life of compounds with exposed hydroxyl or phenol groups.
-
Steric Shielding for Phase I (Derivative B): Introducing a methyl group on the azetidine ring (Derivative B) is a classic "metabolic blocking" strategy.[24] This small alkyl group can act as a steric shield, preventing CYP enzymes from accessing and oxidizing the adjacent C-H bonds or the ring nitrogen. This would be expected to increase stability in the microsomal assay. However, since the primary metabolic liability—the alcohol—remains untouched, the compound is still expected to be cleared rapidly in the comprehensive hepatocyte assay.
-
Modulating Oxetane Stability (Derivative C): The impact of modifying the oxetane ring is less predictable without experimental data. Minor structural changes are known to significantly alter the rate of mEH-catalyzed hydrolysis.[9] The addition of a methyl group in Derivative C could either increase or decrease stability depending on how it affects the binding of the molecule within the mEH active site. This highlights the empirical nature of drug discovery; while we can make educated predictions, experimental validation is essential.
Conclusion and Forward-Looking Recommendations
The 1-(oxetan-3-ylsulfonyl)azetidin-3-ol scaffold represents a modern starting point for drug design, incorporating elements known to confer favorable properties. However, our analysis reveals a critical, predictable metabolic liability: the secondary alcohol on the azetidine ring, which is a prime target for rapid Phase II conjugation.
This guide demonstrates that a rational, data-driven approach can effectively address such liabilities. The most promising strategy for enhancing the metabolic half-life of this scaffold is the protection or replacement of the azetidin-3-ol moiety. By systematically applying the principles of metabolic blocking and leveraging a dual-assay system of microsomal and hepatocyte stability, researchers can efficiently guide their synthetic efforts toward derivatives with optimized pharmacokinetic profiles, increasing the probability of identifying a successful clinical candidate.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
On the day of the assay, thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer and the microsomal solution to a final protein concentration of 0.5 mg/mL.[19]
-
Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.[19]
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (for analytical normalization).[17] This action simultaneously stops the reaction and precipitates the microsomal proteins.
-
-
Analysis:
-
Centrifuge the quench plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.[20]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[17]
-
Protocol 2: Hepatocyte Stability Assay
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.[21]
-
Gently dilute the cells in pre-warmed, supplemented incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[21][25]
-
Prepare a working solution of the test compound in the incubation medium.
-
-
Incubation:
-
In a non-coated 12- or 24-well plate, add the hepatocyte suspension to each well.[21]
-
Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to allow the cells to equilibrate.
-
Initiate the reaction by adding the test compound working solution to the wells (final concentration typically 1 µM).
-
-
Sampling & Quenching:
-
Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability assay protocol.
-
-
Data Interpretation:
-
Data analysis is also identical to the microsomal assay. The natural log of the percent remaining is plotted against time to determine the elimination rate constant (k) and subsequently the half-life (t½).
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (number of hepatocytes in millions/mL).[21]
-
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
- Toselli, F., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition.
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
PubMed. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Three proposed mechanistic pathways of oxetane ring formation. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
SCIRP. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]
-
PubMed. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]
-
PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
NIH. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic.... Retrieved from [Link]
-
Preprints.org. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
NIH. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining.... Retrieved from [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. nedmdg.org [nedmdg.org]
- 25. protocols.io [protocols.io]
The Structure-Activity Relationship of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Small, strained heterocyclic rings have emerged as valuable tools in this endeavor, offering a unique combination of three-dimensionality, polarity, and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, a scaffold of significant interest, likely for its potential as a kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway. By dissecting the roles of its three core components—the oxetane ring, the sulfonyl linker, and the azetidin-3-ol core—we aim to provide a comparative framework for researchers engaged in the design and development of novel therapeutics.
The Strategic Importance of the Constituent Moieties
The 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol scaffold is a deliberate convergence of three privileged motifs in drug discovery. Understanding the individual contribution of each is key to appreciating the SAR of the whole.
-
The Oxetane Ring: This four-membered ether is more than a mere solubilizing group. Its strained nature and the presence of an oxygen atom make it a potent hydrogen bond acceptor, a feature often exploited in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[1][2] Furthermore, the oxetane ring can serve as a non-classical isostere for carbonyl and gem-dimethyl groups, offering improved metabolic stability and reduced lipophilicity without the associated liabilities.[2][3] Its rigid, three-dimensional structure can also help to lock in a bioactive conformation, improving binding affinity.
-
The Sulfonyl Linker: The sulfonyl group is a versatile linker and pharmacophoric element. Its tetrahedral geometry and ability to act as a strong hydrogen bond acceptor contribute to target binding.[4][5] In the context of kinase inhibitors, sulfonamides can form crucial hydrogen bonds with backbone amides in the hinge region.[6] The electron-withdrawing nature of the sulfonyl group can also influence the pKa of adjacent functionalities, which can be critical for optimizing cellular permeability and avoiding off-target effects.
-
The Azetidin-3-ol Core: The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, provides a rigid scaffold that can enhance metabolic stability and introduce a defined three-dimensional geometry.[7] The 3-hydroxy group is a key feature, offering a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a binding site. The nitrogen atom provides a convenient handle for substitution, allowing for the exploration of various linkers and appended groups.
Comparative Analysis of Structural Modifications
While specific SAR data for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is not extensively published, we can infer the likely impact of structural modifications based on extensive research on analogous compounds targeting kinases. The following sections provide a comparative analysis of potential modifications to each of the three core components.
The Oxetane Moiety: Beyond a Solubilizing Group
The oxetane ring in the target scaffold is a critical determinant of both physicochemical properties and biological activity. Its replacement or modification can have profound effects.
Table 1: Comparison of Oxetane Modifications and Their Likely Impact on Activity
| Modification | Rationale | Predicted Impact on Kinase Inhibitory Activity | Supporting Evidence |
| Replacement with Cyclobutane | Remove hydrogen bond acceptor | Significant decrease in potency due to loss of key interaction with the kinase hinge region. | The oxygen of the oxetane is a known H-bond acceptor.[3] |
| Replacement with Tetrahydrofuran (THF) | Increase flexibility and size | Likely decrease in potency due to loss of optimal geometry and potential for unfavorable steric interactions. | The rigidity of the oxetane often contributes to higher affinity. |
| Replacement with Thietane | Introduce a sulfur atom | Activity may be retained or slightly decreased; potential for altered metabolic stability and off-target profile. | Thietane can also act as a hydrogen bond acceptor, though with different electronic properties. |
| Substitution on the Oxetane Ring | Modulate polarity and steric bulk | Highly dependent on the position and nature of the substituent. Small, polar groups may enhance solubility and introduce new interactions, while bulky groups are likely to be detrimental. | Substitution on the oxetane ring can be used to fine-tune properties.[3] |
The Sulfonyl Linker: More Than Just a Connection
The sulfonyl linker is not merely a passive connector; its chemical nature and the atoms connecting it to the heterocyclic rings are crucial for activity.
Table 2: Comparison of Linker Modifications and Their Likely Impact on Activity
| Modification | Rationale | Predicted Impact on Kinase Inhibitory Activity | Supporting Evidence |
| Replacement of Sulfonyl with Carbonyl (Amide) | Change hydrogen bonding properties and geometry | Potency may be retained or altered depending on the specific target. Amides are also common hinge binders in kinase inhibitors. | Both sulfonyl and carbonyl groups can act as hydrogen bond acceptors.[4][8] |
| Replacement of Sulfonyl with Methylene | Remove hydrogen bond acceptor | Significant decrease in potency due to the loss of a key interaction. | The sulfonyl group's ability to form hydrogen bonds is often critical for activity.[9] |
| Insertion of a Methylene Spacer (e.g., -SO2CH2-) | Increase flexibility and distance between rings | Likely a decrease in potency due to altered positioning of the key pharmacophoric elements. | Optimal spacing between interacting moieties is crucial for high-affinity binding.[9] |
The Azetidin-3-ol Core: The Anchor of the Molecule
The azetidin-3-ol core provides a rigid scaffold and a critical hydrogen bonding group. Modifications to this core are likely to have a significant impact on activity.
Table 3: Comparison of Azetidin-3-ol Modifications and Their Likely Impact on Activity
| Modification | Rationale | Predicted Impact on Kinase Inhibitory Activity | Supporting Evidence |
| Removal of the 3-hydroxyl group | Eliminate a key hydrogen bond donor/acceptor | Significant decrease in potency due to the loss of a critical anchoring interaction within the active site. | Hydroxyl groups are frequently involved in key binding interactions.[8] |
| Inversion of Stereochemistry at C3 | Alter the spatial orientation of the hydroxyl group | Likely a significant decrease in potency, as the precise positioning of the hydroxyl group is often critical for optimal binding. | Stereochemistry is a key determinant of activity in many kinase inhibitors. |
| Replacement of Azetidine with Pyrrolidine or Piperidine | Increase ring size and flexibility | Likely a decrease in potency due to the loss of the rigid conformation conferred by the azetidine ring, leading to an entropic penalty upon binding. | The conformational rigidity of the azetidine ring is a key advantage.[7] |
| Substitution at other positions on the Azetidine ring | Introduce steric bulk or new functional groups | Generally expected to be detrimental unless a specific pocket can be accessed without disrupting the core binding interactions. | The unsubstituted nature of the azetidine core is often important. |
Experimental Protocols for Evaluation
To experimentally validate the SAR hypotheses presented above, a series of in vitro and cellular assays targeting the PI3K/Akt/mTOR pathway are recommended.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compounds against the target kinase (e.g., PI3Kα, mTOR).
Principle: A biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagents:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., PIP2 for PI3K)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a fluorescent detection method)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
-
Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction. f. Detect the phosphorylated product. This can be done by measuring radioactivity or by using a variety of non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays. g. Calculate the IC₅₀ value for each compound.
Cellular Assay for Pathway Inhibition (Western Blot)
Objective: To assess the ability of the compounds to inhibit the PI3K/Akt/mTOR signaling pathway in a cellular context.
Principle: Western blotting is used to detect the phosphorylation status of key downstream proteins in the pathway, such as Akt and S6 ribosomal protein.
Protocol:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) to 70-80% confluency. b. Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6, total S6). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Quantify the band intensities to determine the extent of pathway inhibition.
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the key structural components and the proposed SAR.
Caption: Key pharmacophoric features of the 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol scaffold.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol: A Next-Generation Polar Scaffold in Drug Discovery
Introduction: The sp³-Rich Paradigm Shift
In modern drug discovery, escaping "flatland" by incorporating sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Azetidines have emerged as privileged building blocks, offering an ideal compromise between molecular rigidity and metabolic stability 1[1]. However, fine-tuning the physicochemical properties of azetidine-containing leads often requires innovative functionalization.
Enter 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol , a next-generation polar scaffold that merges the structural benefits of an azetidine core with the metabolic shielding of an oxetane ring via a robust sulfonyl linker. This guide objectively benchmarks this complex scaffold against standard azetidine building blocks, detailing the causality behind its superior physicochemical profile and providing a self-validating protocol for its synthesis.
Structural and Physicochemical Profiling
To objectively evaluate 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, we must benchmark its quantitative properties against standard azetidine derivatives commonly utilized in medicinal chemistry campaigns.
| Scaffold | MW ( g/mol ) | cLogP* | TPSA (Ų) | Fsp³ | Key Liability / Advantage |
| Azetidin-3-ol | 73.09 | -1.20 | 32.3 | 1.00 | High basicity, rapid clearance |
| 1-Acetylazetidin-3-ol | 115.13 | -0.80 | 52.6 | 0.60 | Amide bond susceptible to hydrolysis |
| 1-(Methylsulfonyl)azetidin-3-ol | 151.18 | -1.00 | 74.8 | 0.80 | Limited target engagement vectors |
| 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol | 193.22 | -1.40 | 84.0 | 0.86 | Optimal polarity, metabolic stability |
*Calculated estimates for benchmarking purposes.
Mechanistic Advantages: The Oxetane-Sulfonyl-Azetidine Axis
Why select this specific, complex building block over a simple acetyl or methylsulfonyl derivative? The causality lies in the precise modulation of intermolecular interactions and the elimination of metabolic liabilities:
-
The Oxetane Shield: The oxetane ring acts as a highly polar, low-lipophilicity bioisostere for carbonyl groups. Unlike amides (e.g., 1-acetylazetidin-3-ol), oxetanes are not susceptible to protease-mediated hydrolysis or enolization 2[2].
-
Sulfonyl Linker Geometry: The sulfonyl group (-SO₂-) provides a rigid, tetrahedral geometry that projects the oxetane and azetidine rings into distinct spatial vectors. This increases the overall fraction of sp³ carbons (Fsp³) and provides strong, directional hydrogen-bond acceptors.
-
Azetidin-3-ol Vector: The hydroxyl group on the azetidine ring serves as a defined exit vector for further functionalization or direct target engagement (H-bond donor).
Structural deconstruction of the physicochemical advantages of the oxetane-sulfonyl-azetidine axis.
Experimental Protocols: Overcoming Synthetic Bottlenecks
Historically, synthesizing oxetane-sulfonyl derivatives was plagued by the inherent instability of oxetane sulfonyl chlorides. Recent breakthroughs have demonstrated that oxetane sulfonyl fluorides are bench-stable electrophiles3[3].
Crucial Mechanistic Divergence: When oxetane sulfonyl fluorides are heated with amines under standard basic conditions, they undergo defluorosulfonylation (loss of SO₂ and F⁻) via an Sₙ1 pathway to form an oxetane carbocation, yielding an aminooxetane 3[3]. To retain the sulfonyl group and synthesize 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, the reaction must be forced down a Sulfur-Fluoride Exchange (SuFEx) pathway using anionic conditions 4[4].
Step-by-Step Methodology: Anionic SuFEx Coupling
Self-Validating System: This protocol relies on low temperatures to suppress the Sₙ1 ionization of the C-S bond, ensuring the SO₂ moiety is retained.
-
Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve azetidin-3-ol (1.0 equiv, rigorously dried) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Anionic Activation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.05 equiv). Stir for 30 minutes at -78 °C.
-
Causality: Deprotonating the azetidine nitrogen creates a highly reactive nucleophilic anion, which is required to attack the stable S(VI) fluoride center directly, bypassing carbocation formation.
-
-
Electrophile Addition: Add a solution of oxetane-3-sulfonyl fluoride (1.0 equiv in THF) dropwise.
-
Controlled Reaction: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.
-
Validation: Monitor by LC-MS; the target mass (M+H = 194.2) should appear without the presence of the SO₂-extruded byproduct (M+H = 130.1).
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Isolate the product via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM) to yield 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol as a highly polar solid.
Anionic SuFEx synthetic workflow preventing SO₂ extrusion to yield the target scaffold.
References
- Synthetic Azetidines Could Help Simplify Drug Design - Technology Networks
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - NIH / JACS
- Not all sulfonyl fluorides were created equally - some have oxetanes - Springer N
- Oxetanes in Drug Discovery Campaigns - ACS / Journal of Medicinal Chemistry
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
